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Compound of Interest

Compound Name: 5-Bromobenzo[d]oxazol-2-amine

Cat. No.: B1265483 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Bromobenzo[d]oxazol-2-amine is a heterocyclic compound that serves as a

valuable intermediate and structural scaffold in organic synthesis and medicinal chemistry.[1][2]

Its utility in the development of novel pharmaceutical candidates necessitates rigorous

analytical characterization to ensure identity, purity, and quality. This document provides

detailed protocols and application data for the comprehensive analysis of 5-
Bromobenzo[d]oxazol-2-amine using a suite of standard analytical techniques: High-

Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromobenzo[d]oxazol-2-amine is

presented below.
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Property Value Reference

CAS Number 64037-07-6 [2][3]

Molecular Formula C₇H₅BrN₂O [2]

Molecular Weight 213.03 g/mol [4]

IUPAC Name
5-bromobenzo[d]oxazol-2-

amine
[2]

Synonyms
2-Amino-5-bromobenzoxazole,

5-Bromo-2-benzoxazolamine
[2][3]

Purity (Typical) ≥95% [5]

High-Performance Liquid Chromatography (HPLC)
for Purity Assessment
HPLC is a primary technique for determining the purity of chemical compounds. A reversed-

phase HPLC (RP-HPLC) method is recommended for 5-Bromobenzo[d]oxazol-2-amine,

offering excellent separation of the main compound from potential impurities.[6]

Experimental Protocol
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA)

detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an

autosampler, and a column oven.[6]

Reagents: Acetonitrile (HPLC grade), Water (HPLC grade, filtered and degassed), Formic

Acid (LC-MS grade).

Standard Preparation: Accurately weigh approximately 5 mg of 5-Bromobenzo[d]oxazol-2-
amine reference standard and dissolve in a 50:50 (v/v) mixture of acetonitrile and water in a

50 mL volumetric flask to create a 0.1 mg/mL stock solution.

Sample Preparation: Prepare the sample solution at the same concentration as the standard

solution using the same diluent.
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Chromatographic Conditions: The recommended chromatographic conditions are

summarized in the table below.

Analysis: Equilibrate the column with the mobile phase for at least 20 minutes. Inject a blank

(diluent), followed by the reference standard and then the sample solution. Monitor the

chromatogram at 254 nm. Purity is determined by calculating the peak area percentage.

Data Presentation: HPLC Method Parameters
Parameter Recommended Condition

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile

with 0.1% Formic Acid

Gradient
0-15 min: 20% to 80% B15-17 min: 80% B17-18

min: 80% to 20% B18-25 min: 20% B

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 254 nm

Injection Volume 10 µL

Expected Retention Time ~ 9.5 min (Varies with exact system)

Visualization: HPLC Analysis Workflow

Sample & Standard
Preparation

(0.1 mg/mL in ACN/H2O)

Inject Sample
(10 µL)

HPLC System
Equilibration

Chromatographic
Separation

(C18 Gradient)

UV Detection
(254 nm)

Data Analysis
(Peak Area % Purity)

Click to download full resolution via product page
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Caption: General workflow for HPLC purity analysis.

Mass Spectrometry (MS) for Molecular Weight
Confirmation
Mass spectrometry is used to confirm the molecular weight and elemental composition of the

compound. Electrospray Ionization (ESI) is a suitable technique for this molecule.

Experimental Protocol
Instrumentation: A mass spectrometer with an ESI source, which can be coupled to an HPLC

system (LC-MS).[7]

Sample Preparation: Dilute the stock solution from the HPLC preparation to a final

concentration of approximately 1-10 µg/mL using the initial mobile phase.[8]

MS Conditions: Infuse the sample solution directly or analyze the eluent from the HPLC

column. Acquire data in positive ion mode.

Analysis: Look for the protonated molecular ion [M+H]⁺. Due to the natural abundance of

bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern with two peaks of nearly

equal intensity separated by 2 Da ([M+H]⁺ and [M+H+2]⁺) is expected and confirms the

presence of one bromine atom.

Data Presentation: Expected Mass Spectrometry Data
Parameter Expected Value

Molecular Formula C₇H₅BrN₂O

Exact Mass (Monoisotopic) 211.9636 Da

Ionization Mode ESI Positive

Expected Ion [M(⁷⁹Br)+H]⁺ m/z 212.9714

Expected Ion [M(⁸¹Br)+H]⁺ m/z 214.9694
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Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation
NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. Both

¹H and ¹³C NMR should be performed.

Experimental Protocol
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of 5-Bromobenzo[d]oxazol-2-amine in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a

standard 5 mm NMR tube.[9] Ensure the sample is fully dissolved to avoid poor spectral

resolution.[10]

Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard

acquisition parameters are typically sufficient.

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction).

Calibrate the ¹H spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[9]

Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular

structure.

Data Presentation: Expected NMR Spectral Data (in
DMSO-d₆)
¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.60 s (broad) 2H -NH₂

~ 7.45 d 1H H-4

~ 7.30 d 1H H-7

~ 7.15 dd 1H H-6
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Note: Predicted chemical shifts are based on related structures and general principles. 'd' =

doublet, 'dd' = doublet of doublets, 's' = singlet. Amine protons are often broad and may

exchange with D₂O.[11][12]

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment

~ 165.0 C-2 (C=N)

~ 148.0 C-7a

~ 142.0 C-3a

~ 125.0 C-6

~ 115.0 C-4

~ 113.0 C-5 (C-Br)

~ 110.0 C-7

Note: These are predicted values. Actual shifts may vary.

Visualization: NMR Analysis Workflow
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Dissolve 5-10 mg Sample
in 0.7 mL DMSO-d6

Transfer to NMR Tube

Acquire 1H & 13C Spectra
(400 MHz Spectrometer)

Process Data
(FT, Phasing, Baseline)

Analyze Spectra
(Shifts, Integration, Coupling)

Confirm Structure

Click to download full resolution via product page

Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for
Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the

molecule based on their vibrational frequencies.

Experimental Protocol
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Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr

powder and pressing it into a transparent disk.

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

Analysis: Identify the characteristic absorption bands corresponding to the functional groups

in the molecule.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3450 - 3300 Medium

N-H Stretch

(asymmetric &

symmetric)

Primary Amine (-NH₂)

3150 - 3000 Medium-Weak C-H Stretch Aromatic C-H

~ 1650 Strong C=N Stretch Oxazole Ring

1620 - 1580 Medium N-H Bend (Scissoring) Primary Amine (-NH₂)

1600, 1480 Medium-Weak C=C Stretch Aromatic Ring

1280 - 1240 Strong C-N Stretch Aromatic Amine

~ 1050 Strong C-O-C Stretch Oxazole Ring

850 - 750 Strong
C-H Bend (out-of-

plane)

Aromatic Ring

Substitution

650 - 550 Medium C-Br Stretch Aryl Bromide

Note: Based on characteristic group frequencies.[13][14]
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The combination of HPLC, MS, NMR, and FTIR provides a comprehensive analytical toolkit for

the characterization of 5-Bromobenzo[d]oxazol-2-amine. HPLC confirms the purity, mass

spectrometry verifies the molecular weight and elemental formula, NMR spectroscopy provides

definitive structural elucidation, and FTIR confirms the presence of key functional groups. The

protocols and data presented in this application note serve as a robust guide for researchers in

quality control and drug development to ensure the integrity of their chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1265483#analytical-techniques-for-characterizing-5-
bromobenzo-d-oxazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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